molecular formula C13H9F2NO B1453144 3-(3,5-Difluorobenzoyl)-4-methylpyridine CAS No. 1187170-91-7

3-(3,5-Difluorobenzoyl)-4-methylpyridine

Cat. No.: B1453144
CAS No.: 1187170-91-7
M. Wt: 233.21 g/mol
InChI Key: KYEFRHOYPYOVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Difluorobenzoyl)-4-methylpyridine is an organic compound that features a pyridine ring substituted with a 3,5-difluorobenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorobenzoyl)-4-methylpyridine typically involves the reaction of 3,5-difluorobenzoyl chloride with 4-methylpyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common method involves using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,5-Difluorobenzoyl)-4-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorobenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzoyl chloride: A precursor in the synthesis of 3-(3,5-Difluorobenzoyl)-4-methylpyridine.

    3,5-Difluorobenzyl alcohol: A related compound with different functional groups.

    3,5-Difluorobenzylamine:

Uniqueness

This compound is unique due to the combination of its pyridine ring and the 3,5-difluorobenzoyl group. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(3,5-difluorophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-2-3-16-7-12(8)13(17)9-4-10(14)6-11(15)5-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEFRHOYPYOVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Difluorobenzoyl)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-(3,5-Difluorobenzoyl)-4-methylpyridine
Reactant of Route 3
Reactant of Route 3
3-(3,5-Difluorobenzoyl)-4-methylpyridine
Reactant of Route 4
Reactant of Route 4
3-(3,5-Difluorobenzoyl)-4-methylpyridine
Reactant of Route 5
Reactant of Route 5
3-(3,5-Difluorobenzoyl)-4-methylpyridine
Reactant of Route 6
Reactant of Route 6
3-(3,5-Difluorobenzoyl)-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.